8-(2-Chlorophenyl)-6-azaspiro[3.4]octane
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Overview
Description
8-(2-Chlorophenyl)-6-azaspiro[34]octane is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a six-membered azaspiro ring and a three-membered cyclopropane ring The presence of a 2-chlorophenyl group adds to its distinct chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-Chlorophenyl)-6-azaspiro[3.4]octane typically involves the formation of the spirocyclic core followed by the introduction of the 2-chlorophenyl group. One common method involves the cyclization of a suitable precursor under basic conditions to form the spirocyclic structure. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production. These methods often focus on minimizing reaction times and improving the efficiency of the cyclization process.
Chemical Reactions Analysis
Types of Reactions
8-(2-Chlorophenyl)-6-azaspiro[3.4]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like DMSO or THF.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce various substituted derivatives of the original compound.
Scientific Research Applications
8-(2-Chlorophenyl)-6-azaspiro[3
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying protein-ligand interactions.
Industry: Utilized in the development of advanced materials, including polymers and resins with unique mechanical properties.
Mechanism of Action
The mechanism by which 8-(2-Chlorophenyl)-6-azaspiro[3.4]octane exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. For instance, it may act as an agonist or antagonist at certain neurotransmitter receptors, affecting signal transduction and cellular responses .
Comparison with Similar Compounds
Similar Compounds
2-azaspiro[3.4]octane: Lacks the 2-chlorophenyl group, resulting in different chemical properties and reactivity.
2,6-diazaspiro[3.4]octane: Contains an additional nitrogen atom, which can alter its binding affinity and biological activity.
Spiro[5.5]undecane: A larger spirocyclic compound with different steric and electronic properties.
Uniqueness
8-(2-Chlorophenyl)-6-azaspiro[3.4]octane is unique due to the presence of the 2-chlorophenyl group, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other spirocyclic compounds and enhances its utility in various applications.
Properties
Molecular Formula |
C13H16ClN |
---|---|
Molecular Weight |
221.72 g/mol |
IUPAC Name |
8-(2-chlorophenyl)-6-azaspiro[3.4]octane |
InChI |
InChI=1S/C13H16ClN/c14-12-5-2-1-4-10(12)11-8-15-9-13(11)6-3-7-13/h1-2,4-5,11,15H,3,6-9H2 |
InChI Key |
TUQHTWRSVXMTQF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CNCC2C3=CC=CC=C3Cl |
Origin of Product |
United States |
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